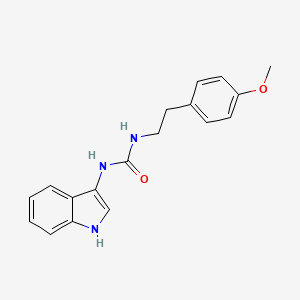
1-(1H-indol-3-yl)-3-(4-methoxyphenethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-indol-3-yl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Biochemical Studies in Anorexia Nervosa
In the study of biochemical mechanisms underlying anorexia nervosa (AN), urinary metabolites of catecholamines and indoleamines, including compounds structurally related to 1-(1H-indol-3-yl)-3-(4-methoxyphenethyl)urea, were analyzed. It was found that certain metabolites like vanillic mandelic acid, 3-methoxy-4-hydroxyphenylglycol, and homovanillic acid were significantly decreased in pre-treatment phases of AN. This suggests a link between the metabolism of such compounds and the biochemical pathways involved in AN (Riederer, Toifl, & Kruzik, 1982).
2. Metabolite Analysis in Clinical Chemistry
Research has focused on the determination of 4-O-methylated catecholamine metabolites in urine using mass fragmentography. This study is relevant for understanding the metabolic pathways and potential clinical implications of metabolites structurally similar to this compound. It offers insights into the excretion values and their potential use in diagnosing various conditions (Muskiet, Fremouw-Ottevangers, Nagel, & Wolthers, 1979).
3. Understanding of Uraemic Toxins in CKD
The study of indoxyl sulfate and p-cresyl sulfate, which share structural similarities with this compound, reveals their role as uraemic toxins. These compounds have been associated with the progression of chronic kidney disease (CKD) and may be predictive of renal progression and overall patient health. This highlights the significance of similar compounds in medical research and their potential impact on understanding and treating CKD (Wu et al., 2010).
4. Biomarkers in Occupational Health
Studies have identified metabolites of compounds similar to this compound as potential biomarkers for occupational exposure to certain chemicals. For instance, methoxyacetic acid (MAA) has been studied as a biomarker for exposure to ethylene glycol dimethyl ether (EGdiME), providing a foundation for using similar compounds as biomarkers in occupational health and safety monitoring (Yokota et al., 2005).
Eigenschaften
IUPAC Name |
1-(1H-indol-3-yl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-14-8-6-13(7-9-14)10-11-19-18(22)21-17-12-20-16-5-3-2-4-15(16)17/h2-9,12,20H,10-11H2,1H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNZNCRAQMZHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2642230.png)
![4-Methyl-2-[(6-methylpyridin-2-yl)methoxy]pyridine](/img/structure/B2642232.png)
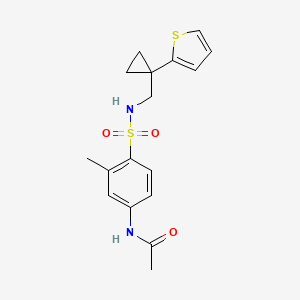
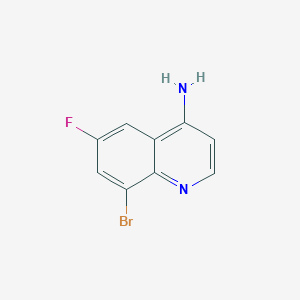
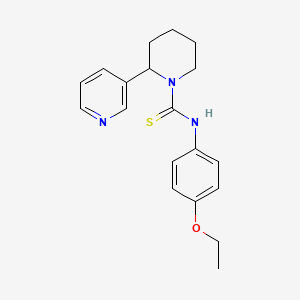
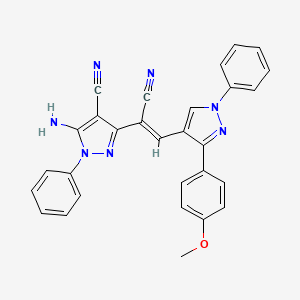
![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2642238.png)
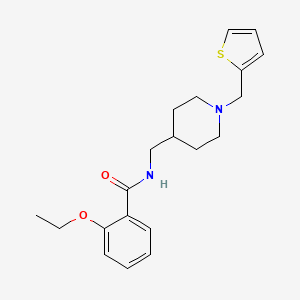
![2-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B2642242.png)


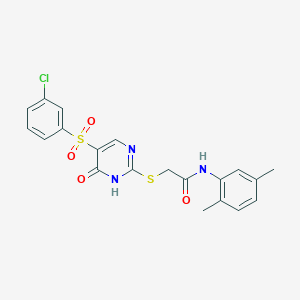
![2-(4-Fluorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2642247.png)
![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2642251.png)
